Akuammine
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Overview
Description
It is the most abundant alkaloid in these seeds, comprising 0.56% of the dried powder . Akuammine has also been isolated from Vinca major, a periwinkle vine native to the western Mediterranean . This compound is structurally related to yohimbine, mitragynine, and voacangine, all of which are alkaloid plant products with pharmacological properties .
Preparation Methods
The synthesis of akuammine involves several steps, typically starting from simpler indole derivativesSpecific reaction conditions and reagents can vary, but common steps include cyclization reactions, oxidation, and reduction processes .
The seeds of Picralima nitida are harvested, dried, and then subjected to extraction processes to isolate this compound and other alkaloids .
Chemical Reactions Analysis
Akuammine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to different derivatives.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, altering its properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
Akuammine exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It acts as an opioid agonist with low affinity, selectively targeting the mu-opioid receptor . This interaction can block pain signals and provide analgesic effects. Additionally, this compound has antimalarial activity, although the exact molecular targets and pathways involved in this activity are not fully understood .
Comparison with Similar Compounds
Akuammine is structurally related to several other indole alkaloids, including:
Yohimbine: An alkaloid with stimulant and aphrodisiac properties.
Mitragynine: The primary active alkaloid in the kratom plant, known for its analgesic and stimulant effects.
Voacangine: An alkaloid with potential psychoactive properties.
What sets this compound apart is its unique combination of opioid receptor affinity and antimalarial activity, making it a compound of interest for both medicinal and scientific research .
Properties
CAS No. |
3512-87-6 |
---|---|
Molecular Formula |
C22H26N2O4 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
methyl (1S,9S,14E,15S,16R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate |
InChI |
InChI=1S/C22H26N2O4/c1-4-13-11-24-8-7-21-16-9-14(25)5-6-17(16)23(2)22(21)18(24)10-15(13)20(21,12-28-22)19(26)27-3/h4-6,9,15,18,25H,7-8,10-12H2,1-3H3/b13-4-/t15-,18-,20-,21-,22+/m0/s1 |
InChI Key |
YILKZADAWNUTTB-QLWRWLBVSA-N |
SMILES |
CC=C1CN2CCC34C5=C(C=CC(=C5)O)N(C36C2CC1C4(CO6)C(=O)OC)C |
Isomeric SMILES |
C/C=C\1/CN2CC[C@@]34C5=C(C=CC(=C5)O)N([C@@]36[C@@H]2C[C@@H]1[C@@]4(CO6)C(=O)OC)C |
Canonical SMILES |
CC=C1CN2CCC34C5=C(C=CC(=C5)O)N(C36C2CC1C4(CO6)C(=O)OC)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Akuammine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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